molecular formula C7H7ClN2O2 B1582912 5-chloro-N-methyl-2-nitroaniline CAS No. 35966-84-8

5-chloro-N-methyl-2-nitroaniline

Cat. No. B1582912
Key on ui cas rn: 35966-84-8
M. Wt: 186.59 g/mol
InChI Key: YWJPRGWHZDSXML-UHFFFAOYSA-N
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Patent
US05587392

Procedure details

5-Chloro-N-methyl-2-nitro-N-trifluoroacetylaniline (30 g) from Example 9 was dissolved in methanol (300 ml), followed by addition of an aqueous 15% NaOH solution and subsequent addition of methanol (50 ml) under stirring for 3 hours. The reaction mixture solution was poured into water (400 ml), and the precipitate was given by filtration, which was then washed with water. The precipitate was dissolved in methylene chloride (300 ml), and then the methylene chloride layer was washed with water and saturated sodium chloride solution to dry the product over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the title compound was given (19 g; 96%).
Name
5-Chloro-N-methyl-2-nitro-N-trifluoroacetylaniline
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:16]([O-:18])=[O:17])=[C:6]([CH:15]=1)[N:7](C)[C:8](=O)C(F)(F)F.[OH-].[Na+].O>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:16]([O-:18])=[O:17])=[C:6]([CH:15]=1)[NH:7][CH3:8] |f:1.2|

Inputs

Step One
Name
5-Chloro-N-methyl-2-nitro-N-trifluoroacetylaniline
Quantity
30 g
Type
reactant
Smiles
ClC=1C=CC(=C(N(C(C(F)(F)F)=O)C)C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was given by filtration, which
WASH
Type
WASH
Details
was then washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in methylene chloride (300 ml)
WASH
Type
WASH
Details
the methylene chloride layer was washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
to dry the product over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC=1C=CC(=C(NC)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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